molecular formula C12H6Cl2N2OS B2382693 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-65-8

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2382693
CAS No.: 562792-65-8
M. Wt: 297.15
InChI Key: RJWZSYSXCOBYKA-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazothiazole derivatives. This compound is known for its potential biological activities and has been studied for its applications in various fields, including medicinal chemistry and pharmacology .

Properties

IUPAC Name

6-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-8-2-1-7(5-9(8)14)11-10(6-17)16-3-4-18-12(16)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWZSYSXCOBYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(N3C=CSC3=N2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 3,4-dichloroaniline with 2-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to produce the imidazothiazole ring. The final step involves the formylation of the imidazothiazole derivative to obtain the desired carbaldehyde compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR), which plays a role in the regulation of various metabolic pathways . This interaction can lead to changes in gene expression and subsequent biological effects.

Comparison with Similar Compounds

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other imidazothiazole derivatives, such as:

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent. These compounds share a similar imidazothiazole core structure but differ in their substituents and specific biological activities. The unique combination of the 3,4-dichlorophenyl group and the formyl group in this compound contributes to its distinct chemical and biological properties.

Biological Activity

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a fused imidazole and thiazole ring structure with a 3,4-dichlorophenyl substituent, which contributes to its unique pharmacological properties. Research indicates its potential in targeting various biological pathways, particularly in the context of antimicrobial and anticancer activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Primary Target : The human constitutive androstane receptor (CAR), which plays a crucial role in regulating drug metabolism and detoxification processes in the liver.
  • Mode of Action : The compound stimulates the nuclear translocation of CAR, leading to the activation of various downstream biochemical pathways involved in xenobiotic metabolism and cellular detoxification .

Biochemical Pathways

Activation of CAR by this compound influences several key biochemical pathways:

  • Drug metabolism
  • Detoxification processes
  • Elimination of foreign substances from the body

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant inhibitory effects against Mycobacterium tuberculosis (Mtb) . The compound interacts with the enzyme pantothenate synthetase in Mtb, inhibiting its function and thus contributing to its antitubercular properties .

Anticancer Activity

The compound has shown promising results as an anticancer agent. Studies indicate that it exhibits dose-dependent antiproliferative effects on various cancer cell lines. The specific mechanisms by which it exerts these effects are still under investigation but may involve modulation of cell cycle progression and induction of apoptosis .

Case Studies and Research Findings

StudyFindings
Bhongade et al. (2016)Reviewed imidazo[2,1-b][1,3]thiadiazole derivatives and highlighted their antimicrobial and anticancer activities. Emphasized the potential for developing new therapeutic agents based on these structures.
Recent Laboratory StudiesDemonstrated the compound's effectiveness against Mtb H37Ra with IC50 values indicating significant potency compared to standard antitubercular drugs .
Molecular Docking StudiesIndicated strong binding affinity to pantothenate synthetase, suggesting a viable mechanism for its antimicrobial action .

Pharmacokinetics

Pharmacokinetic studies using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been conducted to assess the viability of this compound for therapeutic use. These studies suggest favorable profiles for absorption and distribution within biological systems .

Preparation Methods

The synthesis of this compound typically involves:

  • Reaction of 3,4-dichloroaniline with 2-bromoacetylthiazole under basic conditions.
  • Cyclization to form the imidazothiazole ring.
  • Formylation to yield the final carbaldehyde product.

This synthetic route allows for efficient production while maintaining high purity levels through techniques such as recrystallization and chromatography .

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